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molecular formula C12H8ClNO2 B3055000 4'-Chloro-2-nitrobiphenyl CAS No. 6271-80-3

4'-Chloro-2-nitrobiphenyl

Cat. No. B3055000
M. Wt: 233.65 g/mol
InChI Key: OMNWKPZIFZJANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772446B2

Procedure details

A 4 m3 reactor was initially charged with 1773 kg of a 13% by weight solution of 4-chlorophenylboronic acid in tetrahydrofuran at 18-22° C. Within 20 minutes, 538 kg of 25% by weight aqueous sodium hydroxide solution and 140 kg of water were metered in with stirring at 22-30° C. After full addition, the reaction solution was stirred at 22-25° C. for 30 minutes. 2.28 kg of triphenylphosphine, 372 g of palladium(II) chloride and 252 kg of molten 1-chloro-2-nitrobenzene were added to the reaction solution. The reaction solution was heated to 66° C. for 18 h. After full reaction of the 4-chlorophenylboronic acid, the reaction solution was cooled to 45° C. and extracted with 794 kg of 10% by weight aqueous hydrochloric acid. After phase separation, a solution of 4-chloro-2′-nitrobiphenyl in tetrahydrofuran was obtained (conversion 99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.28 kg
Type
reactant
Reaction Step Three
Quantity
252 kg
Type
reactant
Reaction Step Three
Name
palladium(II) chloride
Quantity
372 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.[OH-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[N+:39]([O-:41])=[O:40]>O1CCCC1.[Pd](Cl)Cl.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=2[N+:39]([O-:41])=[O:40])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.28 kg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
252 kg
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
palladium(II) chloride
Quantity
372 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Five
Name
Quantity
140 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 (± 4) °C
Stirring
Type
CUSTOM
Details
with stirring at 22-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After full addition
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at 22-25° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated to 66° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 45° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 794 kg of 10% by weight aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After phase separation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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